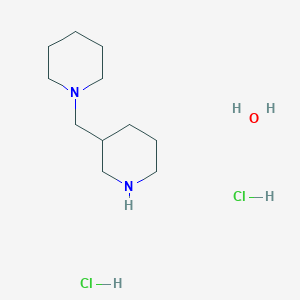

1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate

Beschreibung

1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate is a bicyclic amine derivative featuring two piperidine rings connected via a methylene bridge at the 3-position. Its molecular formula is C₁₁H₂₆Cl₂N₂O, with an average molecular mass of 273.242 g/mol (exact structure confirmed in and ). The compound is typically utilized in pharmaceutical research as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting the central nervous system (CNS). The dihydrochloride hydrate form enhances solubility and stability for experimental applications.

Eigenschaften

IUPAC Name |

1-(piperidin-3-ylmethyl)piperidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH.H2O/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;;/h11-12H,1-10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUYMSOKSQIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCNC2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include methanol or ethanol.

Catalysts: Acid catalysts such as hydrochloric acid are often employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

Oxidation: The major products are often carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The major products depend on the substituent introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of neurotransmitter systems and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomer: 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate

- Molecular Formula : C₁₁H₂₆Cl₂N₂O (identical to the target compound).

- Key Difference : Substitution occurs at the 4-position of the piperidine ring instead of the 3-position.

- For example, the 4-substituted isomer may exhibit different pharmacokinetics due to variations in hydrophobic interactions ().

Pyrrolidine-Based Analog: 3-(1-Pyrrolidinylmethyl)piperidine Dihydrochloride Hydrate

- Molecular Formula : C₁₀H₂₂Cl₂N₂O.

- Key Difference : Replacement of one piperidine ring with pyrrolidine (5-membered ring vs. 6-membered piperidine).

- Impact : The smaller pyrrolidine ring reduces molecular weight (259.22 g/mol ) and may enhance conformational flexibility, influencing binding to targets like sigma receptors ().

Aromatic-Substituted Analogs

1-(3-(o-Methoxyphenyl)propyl)piperidine Hydrochloride

- Molecular Formula: C₁₆H₂₄ClNO.

- Key Difference : Introduction of a methoxyphenyl group increases lipophilicity.

1-(3-Phenylbutyl)piperidine Derivatives

- Example : Compounds in and with RMSD values >2.5 Å.

- Key Difference : Bulky phenylbutyl substituents at the piperidine nitrogen.

- Impact : Alters orientation in hydrophobic binding pockets while maintaining salt bridges (e.g., with Glu172 in sigma-1 receptors). Larger substituents improve fit in extended cavities, modulating allosteric effects.

Functionalized Piperidines

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₀H₁₄ClN₃O₂.

- Key Difference : Presence of a pyrimidine ring and carboxylic acid group.

- Impact : Introduces hydrogen-bonding capacity and aromatic π-π interactions, suitable for enzyme inhibition ().

4-(Diphenylmethoxy)piperidine Hydrochloride

Critical Analysis of Structural-Activity Relationships (SAR)

- Positional Isomerism : Substitution at the 3- vs. 4-position () affects spatial orientation in binding pockets, altering potency.

- Ring Size : Pyrrolidine analogs () may exhibit faster metabolic clearance due to reduced steric hindrance.

- Aromatic Groups : Methoxyphenyl or diphenyl derivatives () enhance CNS activity via improved membrane penetration.

- Hydrophobic Substituents : Bulky groups like phenylbutyl () optimize interactions with extended hydrophobic cavities in sigma-1 receptors.

Notes on Discrepancies and Limitations

- Limited solubility data for the target compound necessitates further experimental validation.

Biologische Aktivität

Overview

1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C11H24Cl2N2. It has gained attention in various scientific fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This compound is frequently studied for its interactions with neurotransmitter systems and receptor binding, which may lead to therapeutic applications in treating neurological disorders.

The biological activity of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate primarily involves its interaction with specific neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing cellular signaling pathways. This modulation can result in various physiological effects depending on the receptor type and biological context, such as:

- Neurotransmitter Receptor Interaction : The compound can act as an agonist or antagonist at different receptors, thereby altering neurotransmitter release and action.

- Cellular Signaling : By affecting receptor activity, it can influence downstream signaling pathways, potentially impacting processes like cell proliferation, differentiation, and apoptosis.

In Vitro Studies

Recent studies have demonstrated that 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate exhibits significant binding affinity to various neurotransmitter receptors. For instance:

- Dopamine Receptors : Research indicates that this compound may enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease.

- Serotonin Receptors : It has shown potential in modulating serotonin receptor activity, which could be beneficial in treating mood disorders.

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound. Animal models have been used to assess its impact on behavior and physiological responses:

- Behavioral Assessments : Rodent models treated with the compound exhibited changes in locomotor activity and anxiety-like behaviors, suggesting anxiolytic effects.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegenerative damage.

Case Studies

Several case studies highlight the therapeutic potential of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate:

-

Alzheimer's Disease Model :

- A study involving transgenic mice showed that administration of this compound improved cognitive function and reduced amyloid plaque formation.

- Results indicated a significant decrease in markers of neuroinflammation.

-

Depression Model :

- In a chronic mild stress model for depression, treatment with the compound led to a marked improvement in depressive-like behavior.

- Neurochemical analysis revealed increased levels of serotonin and norepinephrine in the prefrontal cortex.

Comparative Analysis

To better understand the unique properties of 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate, a comparison with similar compounds is beneficial:

| Compound Name | Receptor Affinity | Primary Action |

|---|---|---|

| 1-(3-Piperidinylmethyl)piperidine dihydrochloride hydrate | High (Dopamine, Serotonin) | Modulates neurotransmitter release |

| 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | Moderate | Primarily dopaminergic |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | High | PKB inhibition |

Q & A

Q. What are the standard synthetic routes and purification methods for 1-(3-piperidinylmethyl)piperidine dihydrochloride hydrate?

Methodological Answer: The synthesis typically involves condensation reactions between piperidine derivatives and alkylating agents. For example, starting materials like 1-(2-chloroethyl)piperidine hydrochloride may react with a substituted piperidine under reflux in ethanol or methanol, using catalysts such as triethylamine . Purification is achieved via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). The dihydrochloride hydrate form is obtained by treating the free base with hydrochloric acid and crystallizing in the presence of water .

Q. How is the compound characterized for purity and structural integrity?

Methodological Answer: Key analytical techniques include:

- Titration : For quantifying chloride content (e.g., potentiometric titration with silver nitrate) .

- Spectroscopy : IR spectroscopy to confirm functional groups (e.g., piperidine ring vibrations at ~2800 cm⁻¹) .

- Chromatography : HPLC with UV detection (C18 column, mobile phase: acetonitrile/ammonium acetate buffer) to assess purity (>98%) .

- Elemental Analysis : To verify stoichiometry of the hydrate form (e.g., Karl Fischer titration for water content) .

Q. Table 1: Purity Analysis Methods

| Parameter | Method | Detection Limit | Reference Standard |

|---|---|---|---|

| Chloride Content | Potentiometric Titration | ±0.5% | USP <191> |

| Water Content | Karl Fischer Titration | 0.1% w/w | Ph. Eur. 2.5.12 |

| Heavy Metals | ICP-MS | <20 ppm | ICH Q3D |

Advanced Research Questions

Q. What biological targets or mechanisms of action are associated with this compound?

Methodological Answer: The compound’s piperidine scaffold and dihydrochloride salt enhance its solubility, enabling interactions with central nervous system (CNS) targets such as:

- Dopamine Receptors : Radioligand binding assays (e.g., [³H]-spiperone displacement) to assess affinity .

- Enzyme Inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition via Ellman’s assay) .

- In Vivo Models : Behavioral tests (e.g., forced swim test for antidepressant activity) to correlate structure-activity relationships .

Q. How do structural modifications influence stability and solubility under varying experimental conditions?

Methodological Answer:

- Solubility : The hydrochloride salt improves aqueous solubility (tested via shake-flask method at pH 1.2–7.4). Stability studies (25°C/60% RH for 6 months) reveal hygroscopicity, necessitating storage at 2–8°C in desiccators .

- Degradation Pathways : Forced degradation (e.g., exposure to UV light, 40°C/75% RH) identifies hydrolytic cleavage of the piperidine ring as a major pathway, monitored via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Variability in Stereochemistry : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity, as impurities in racemic mixtures can skew activity .

- Assay Conditions : Standardize protocols (e.g., cell-based vs. cell-free assays for receptor binding) and validate with reference compounds (e.g., risperidone for dopamine D2 receptor studies) .

- Data Normalization : Use internal controls (e.g., % inhibition relative to baseline) and meta-analysis to reconcile divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.